molecular formula C16H13NO6 B6408206 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid CAS No. 1261916-30-6

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6408206
CAS No.: 1261916-30-6
M. Wt: 315.28 g/mol
InChI Key: ZWLFUPTXSGKCRH-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that features both an ethoxycarbonyl group and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-2-23-16(20)11-5-3-10(4-6-11)14-9-12(17(21)22)7-8-13(14)15(18)19/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLFUPTXSGKCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691420
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-30-6
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid typically involves the esterification of 4-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-4-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Hydrolysis: 4-Nitrobenzoic acid and ethanol.

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid depends on the specific application. In chemical reactions, the compound’s functional groups (ethoxycarbonyl and nitro) play a crucial role in determining its reactivity and interaction with other molecules. For instance, the nitro group can act as an electron-withdrawing group, influencing the compound’s electrophilicity and reactivity in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitro group.

    4-Nitrobenzoic acid: Lacks the ethoxycarbonyl group but shares the nitrobenzoic acid core.

    Ethyl 4-nitrobenzoate: Similar ester functionality but lacks the additional phenyl ring.

Uniqueness

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the presence of both an ethoxycarbonyl group and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

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